1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole
Description
1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a benzenesulfonylmethyl substituent at the 1-position of the benzotriazole core. Benzotriazole derivatives are widely utilized in organic synthesis as intermediates, ligands, or reagents due to their stability, electronic properties, and versatility in forming heterocyclic frameworks .
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18,11-6-2-1-3-7-11)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMJSTOXBAXBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Benzotriazole+Benzenesulfonyl chloride→1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of benzotriazole derivatives with reduced sulfonyl groups.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzotriazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium for coupling reactions
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[(benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole is , with a molecular weight of 273.31 g/mol. The compound features a benzotriazole core with a benzenesulfonyl group attached, which contributes to its biological activity and solubility characteristics .
Biological Applications
1. Antiparasitic Activity
Research has demonstrated that derivatives of benzotriazole, including 1-[(benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole, exhibit significant antiparasitic properties. A study by Becerra et al. investigated the in vitro effects of N-benzenesulfonyl derivatives on Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated a dose-dependent inhibitory effect on the growth of epimastigotes, with reductions in parasite numbers by approximately 50% at 25 μg/mL and 64% at 50 μg/mL after 72 hours of treatment .
2. Antimicrobial Properties
Benzotriazole derivatives have been extensively studied for their antimicrobial activities. The sulfonyl group enhances the interaction with microbial targets, making compounds like 1-[(benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole promising candidates for developing new antimicrobial agents .
3. Anticancer Potential
The benzotriazole scaffold is recognized for its anticancer properties. Research indicates that compounds containing this nucleus can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural modifications provided by the benzenesulfonyl group may enhance these effects.
Pharmacological Insights
The pharmacological profile of 1-[(benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole suggests potential applications in treating various diseases due to its anti-inflammatory, antifungal, and anticancer activities . Its ability to interact with multiple biological targets makes it a versatile compound in drug design.
Case Study 1: Antiparasitic Activity Against Trypanosoma cruzi
In vitro studies conducted by Becerra's group highlighted the effectiveness of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi. The results showed significant growth inhibition of the parasite at specific concentrations over a defined incubation period .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzotriazole derivatives against common pathogens. The results indicated that compounds with the benzenesulfonyl modification exhibited enhanced activity compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and has potential therapeutic applications .
Comparison with Similar Compounds
Data Tables
Table 1. Physical and Spectral Properties of Selected Benzotriazole Derivatives
Key Research Findings
- Electronic Effects : Sulfonyl-substituted benzotriazoles (e.g., methanesulfonyl, toluenesulfonyl) exhibit enhanced stability and reactivity in nucleophilic substitutions due to electron-withdrawing groups .
- Biological Relevance : Nitroimidazole- and thiazole-functionalized derivatives demonstrate expanded applications in medicinal chemistry compared to sulfonyl analogs .
- Synthetic Utility : Alkyl and aryl derivatives (e.g., benzyloxy, octyloxy) are tailored for specific solubility or steric requirements in reaction design .
Biological Activity
1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole (CAS Number: 111198-05-1) is an organic compound belonging to the benzotriazole family, characterized by its sulfonyl group. Its molecular formula is C13H11N3O2S, and it has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemistry.
Antimicrobial Properties
Research into the antimicrobial properties of 1-[(benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole has shown promising results against various bacterial strains. For instance, studies have indicated that derivatives of benzotriazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with bulky hydrophobic groups demonstrated enhanced efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have revealed that certain derivatives inhibit the proliferation of cancer cell lines by interfering with specific molecular targets involved in cell signaling pathways. This includes the inhibition of enzymes critical for tumor growth and survival .
The biological activity of 1-[(benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole is attributed to its ability to form covalent bonds with nucleophilic residues in proteins. The sulfonyl group can interact with active sites of enzymes, leading to enzyme inhibition and disruption of biological pathways. Additionally, the benzotriazole moiety can chelate metal ions, affecting their catalytic roles in various biochemical processes .
Study on Trypanosoma cruzi
A significant study focused on the effects of N-benzenesulfonylbenzotriazole derivatives on Trypanosoma cruzi, the causative agent of Chagas disease. The research demonstrated that these derivatives exhibited dose-dependent growth inhibition against both epimastigote and trypomastigote forms of the parasite. Specifically, a concentration of 50 μg/mL resulted in a 95% mortality rate in trypomastigotes, showcasing the compound's potential as an antiparasitic agent .
Antifungal Activity
In another investigation, various benzotriazole derivatives were tested for antifungal activity against Candida albicans and Aspergillus niger. The results indicated that some compounds displayed minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against these fungi. Modifications to the benzotriazole structure significantly influenced their antifungal potency .
Biological Activity Summary Table
| Activity Type | Target Organism | Effect | Concentration |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition | MIC: 12.5 - 25 μg/mL |
| Anticancer | Various cancer cell lines | Proliferation inhibition | Variable |
| Antiparasitic | Trypanosoma cruzi | Growth inhibition | IC50: 25 - 50 μg/mL |
| Antifungal | Candida albicans | Growth inhibition | MIC: 12.5 - 25 μg/mL |
| Mechanism | Description |
|---|---|
| Covalent Bond Formation | Interaction with nucleophilic residues in enzymes |
| Metal Ion Chelation | Binding to metal ions affecting catalytic activity |
| Enzyme Inhibition | Disruption of enzymatic pathways leading to reduced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
